1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium
Overview
Description
1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. The compound this compound is particularly interesting due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium typically involves the reaction of 4-picoline (4-methylpyridine) with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to form the desired pyridinium salt. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the pyridinium salt can lead to the formation of dihydropyridine derivatives, which are important intermediates in organic synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium nitrogen acts as an electrophilic center. Common reagents for these reactions include nucleophiles such as amines, thiols, and halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydropyridine derivatives .
Scientific Research Applications
1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, pyridinium salts are studied for their potential as enzyme inhibitors and their role in biochemical pathways.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium can be compared with other pyridinium salts, such as:
1-methyl-4-[(1E)-3-oxo-1-buten-1-yl]pyridinium iodide: This compound has a similar structure but contains an iodide counterion, which can influence its reactivity and solubility.
4-dimethylaminopyridinium chloride: This compound has a dimethylamino group at the 4-position, which can affect its nucleophilicity and electrophilicity.
Properties
IUPAC Name |
(E)-4-(1-methylpyridin-1-ium-4-yl)but-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO/c1-9(12)3-4-10-5-7-11(2)8-6-10/h3-8H,1-2H3/q+1/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMJWEQCAUPUMK-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=[N+](C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=[N+](C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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